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molecular formula C15H22O3 B1362485 Octyl salicylate CAS No. 6969-49-9

Octyl salicylate

Cat. No. B1362485
M. Wt: 250.33 g/mol
InChI Key: WCJLCOAEJIHPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06451295B1

Procedure details

2% C12-C15 alkyl benzoate (Finsolv TN from Finetex); 5% octyl salicylate (Escalol 587 from ISP); 7.5% octylmethoxycinnamate (Escalol 557 from ISP); 8.2% phenyltrimethicone; 13.3% cyclopentasiloxane; 18% siliconized polyamide; and 1% fragrance.
[Compound]
Name
C12-C15 alkyl benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
octylmethoxycinnamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
cyclopentasiloxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])(=O)[C:2]1[C:3](=CC=CC=1)[OH:4].[CH2:19]([C:27](C1C=CC=CC=1)=[C:28](OC)C([O-])=O)[CH2:20][CH2:21][CH2:22]CCCC.O1[SiH2]O[SiH2]O[SiH2]O[SiH2]O[SiH2]1>>[CH3:28][CH2:27][CH2:19][CH2:20][CH2:21][CH2:22][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][O:10][CH2:1][CH2:2][CH2:3][OH:4]

Inputs

Step One
Name
C12-C15 alkyl benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OCCCCCCCC
Step Three
Name
octylmethoxycinnamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)C(=C(C(=O)[O-])OC)C1=CC=CC=C1
Step Four
Name
cyclopentasiloxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1[SiH2]O[SiH2]O[SiH2]O[SiH2]O[SiH2]1
Step Five
Name
polyamide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CCCCCCCCCCCCCCOCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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